Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
Overview
Description
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is a chemical compound with the molecular formula C17H20N2O2 It is a derivative of picolinic acid, featuring an amino group at the 6th position and a tert-butylphenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available picolinic acid derivatives.
Esterification: The esterification of the carboxylic acid group to form the methyl ester is usually carried out using methanol and an acid catalyst.
Substitution: The tert-butylphenyl group is introduced via a substitution reaction, often using tert-butylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the aromatic ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-3-phenylpicolinate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Methyl 6-amino-3-(4-methylphenyl)picolinate: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and binding affinity.
Uniqueness
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it particularly useful in applications where specific spatial and electronic characteristics are required.
Biological Activity
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 288.35 g/mol
- IUPAC Name : this compound
The presence of the tert-butyl group significantly influences its steric and electronic properties, enhancing its binding affinity to biological targets compared to similar compounds lacking this group.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The amino group and aromatic ring are crucial for binding, modulating the activity of various molecular targets. Research indicates that the compound may affect neurological pathways, potentially offering therapeutic benefits in treating neurological disorders.
In Vitro Studies
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of various enzymes involved in neurotransmitter metabolism. For example, it has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.
- Neuroprotective Effects : In cellular models, this compound demonstrated protective effects against oxidative stress-induced cell death, particularly in neuronal cell lines exposed to amyloid beta peptides .
In Vivo Studies
Recent studies have explored the compound's efficacy in animal models of neurodegenerative diseases. For instance, it was administered to mice with induced Alzheimer's-like symptoms, showing a reduction in behavioral deficits associated with cognitive decline. The compound's ability to lower amyloid plaque levels was also noted, suggesting a potential role in amyloidogenesis inhibition .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the molecular structure can significantly impact biological activity:
Compound Variant | Key Modification | Biological Activity |
---|---|---|
Methyl 6-amino-3-phenylpicolinate | No tert-butyl group | Lower binding affinity |
Methyl 6-amino-3-(4-methylphenyl)picolinate | Methyl instead of tert-butyl | Altered reactivity and potency |
The presence of the tert-butyl group enhances steric hindrance, which is beneficial for binding interactions with target proteins involved in neurochemistry .
Case Studies
- Case Study on Neuroprotection : A study involving this compound demonstrated its capacity to protect astrocytes from apoptosis induced by amyloid beta exposure. The results indicated a significant reduction in TNF-α levels and oxidative stress markers, showcasing its potential as a neuroprotective agent .
- Behavioral Studies : In behavioral assays, mice treated with the compound exhibited improved memory retention and reduced anxiety-like behaviors compared to control groups. These findings suggest that the compound may not only have neuroprotective effects but also influence cognitive function positively .
Properties
IUPAC Name |
methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)12-7-5-11(6-8-12)13-9-10-14(18)19-15(13)16(20)21-4/h5-10H,1-4H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBKSVVZXZVJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682498 | |
Record name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-65-3 | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[4-(1,1-dimethylethyl)phenyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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